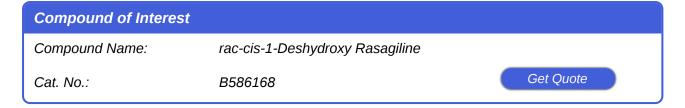


Unveiling the Chemical Landscape of Rasagiline and its Derivatives: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Rasagiline, a potent and selective irreversible monoamine oxidase type B (MAO-B) inhibitor, is a cornerstone in the management of Parkinson's disease.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure and metabolic fate. This technical guide provides an in-depth exploration of the chemical architecture of rasagiline and its related compounds, with a specific focus on **rac-cis-1-Deshydroxy Rasagiline**. While comprehensive data on this specific analog is limited, this document compiles available information and situates it within the broader context of rasagiline's chemistry, pharmacology, and analytical characterization.

Chemical Identity and Structure rac-cis-1-Deshydroxy Rasagiline

rac-cis-1-Deshydroxy Rasagiline is a derivative of rasagiline characterized by the presence of a hydroxyl group at the 1-position of the indane ring. The "rac" prefix indicates a racemic mixture of enantiomers, and "cis" denotes the stereochemical relationship between the hydroxyl and amino groups on the indane ring.

Table 1: Chemical Identification of rac-cis-1-Deshydroxy Rasagiline



Identifier	Value	Reference	
IUPAC Name	(1S,3R)-3-(prop-2- ynylamino)-2,3-dihydro-1H- [2] inden-1-ol		
CAS Number	1429220-15-4	[2][3]	
Molecular Formula	C12H13NO	[3]	
Molecular Weight	187.24 g/mol	ol [3]	
SMILES	O[C@H]1CINVALID-LINK c2ccccc12	[2]	
InChI	InChI=1S/C12H13NO/c1-2-7- 13-11-8-12(14)10-6-4-3-5- 9(10)11/h1,3-6,11-14H,7- 8H2/t11-,12+/m1/s1	[2]	

Rasagiline

Rasagiline, the parent compound, is N-propargyl-1(R)-aminoindan. Its structure is fundamental to its potent and selective inhibition of MAO-B.

Table 2: Chemical Identification of Rasagiline

Identifier	Value	Reference	
IUPAC Name	(R)-N-(prop-2-yn-1-yl)-2,3- dihydro-1H-inden-1-amine	[4]	
CAS Number	136236-51-6	[5]	
Molecular Formula	C12H13N	[5]	
Molecular Weight	171.24 g/mol	[6]	

Synthesis and Characterization Synthesis of Rasagiline and Related Impurities



The synthesis of rasagiline has been extensively documented, often involving the alkylation of (R)-1-aminoindan with a propargyl halide or sulfonate.[7] Impurities such as **rac-cis-1-Deshydroxy Rasagiline** can potentially arise from starting materials or side reactions during the synthesis process.[8][9]

One patented method for rasagiline synthesis involves the reaction of R(-)-1-aminoindan with propargyl benzenesulfonate.[10] The purification of the final product is crucial to minimize the levels of process-related impurities.[8][9]

Analytical Characterization

The characterization of rasagiline and its impurities relies on a combination of spectroscopic and chromatographic techniques. High-performance liquid chromatography (HPLC) is a primary method for assessing the purity of rasagiline and quantifying any impurities.[11] Spectroscopic methods such as ¹H NMR and mass spectrometry are essential for the structural elucidation of these compounds.[8][9]

Experimental Protocol: General Approach to HPLC Analysis of Rasagiline

A typical HPLC method for the analysis of rasagiline would involve:

- Column: A C18 reverse-phase column.
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: UV detection at a wavelength where rasagiline exhibits strong absorbance (e.g., around 210 nm).
- Standard Preparation: Preparation of a reference standard of rasagiline at a known concentration.
- Sample Preparation: Dissolving the sample containing rasagiline in a suitable solvent.
- Injection and Analysis: Injection of the sample and standard solutions into the HPLC system and comparison of the retention times and peak areas to identify and quantify rasagiline and any impurities.



Pharmacology and Mechanism of Action Rasagiline: A Selective MAO-B Inhibitor

The primary mechanism of action of rasagiline is the selective and irreversible inhibition of monoamine oxidase type B (MAO-B).[12][13] MAO-B is a key enzyme in the degradation of dopamine in the brain.[12] By inhibiting MAO-B, rasagiline increases the levels of dopamine in the striatum, which helps to alleviate the motor symptoms of Parkinson's disease.[12][13]

The propargylamine moiety of rasagiline is crucial for its irreversible binding to the flavin cofactor of MAO-B.[12]

Pharmacology of Rasagiline Metabolites

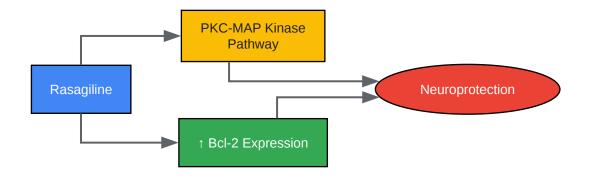
Rasagiline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2.[1][4][13] The major metabolite is (R)-1-aminoindan, which is pharmacologically active but does not significantly inhibit MAO-B.[4] (R)-1-aminoindan has demonstrated neuroprotective properties in preclinical models.[4][14]

Other metabolites include 3-hydroxy-N-propargyl-1-aminoindan (3-OH-PAI) and 3-hydroxy-1-aminoindan (3-OH-AI).[4] The pharmacological profile of **rac-cis-1-Deshydroxy Rasagiline** has not been extensively reported in the scientific literature. Given its structural similarity to known metabolites, it may possess some biological activity, but further investigation is required.

Signaling Pathways and Experimental Workflows Rasagiline's Neuroprotective Signaling

Beyond its MAO-B inhibitory activity, rasagiline has been shown to possess neuroprotective properties.[7][14] These effects are thought to be mediated through the modulation of various signaling pathways, including the activation of protein kinase C (PKC) and the mitogenactivated protein kinase (MAPK) cascade.[14] Rasagiline has also been shown to increase the expression of anti-apoptotic proteins like Bcl-2.[15]



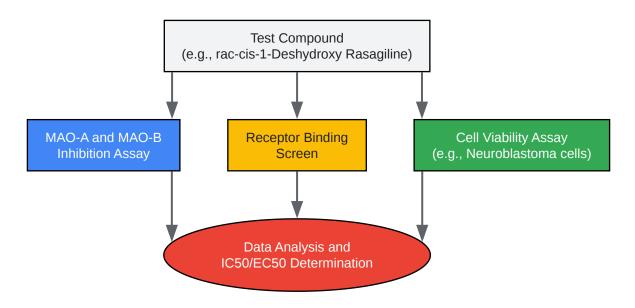


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Caption: Proposed neuroprotective signaling pathways of Rasagiline.

Experimental Workflow for In Vitro Evaluation

The in vitro assessment of compounds like rasagiline and its analogs typically follows a structured workflow to determine their pharmacological properties.



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Caption: A typical experimental workflow for in vitro pharmacological profiling.

Quantitative Data Summary

Comprehensive quantitative data specifically for **rac-cis-1-Deshydroxy Rasagiline** is not readily available in the public domain. The following table summarizes key pharmacological



data for rasagiline to provide a comparative context.

Table 3: Pharmacological Data for Rasagiline

Parameter	Value	Species/System	Reference
MAO-B IC50	4.43 ± 0.92 nM	Rat Brain	[6]
MAO-A IC50	412 ± 123 nM	Rat Brain	[6]
MAO-B ED50 (oral)	0.1 mg/kg	Rat Brain	[6]
MAO-A ED ₅₀ (oral)	6.48 mg/kg	Rat Brain	[6]
Absolute Bioavailability	~36%	Human	[1]
Plasma Protein Binding	88-94%	Human	[1]

Conclusion

rac-cis-1-Deshydroxy Rasagiline is a structurally related analog and potential impurity of the potent anti-Parkinsonian drug, rasagiline. While its specific pharmacological profile remains to be fully elucidated, its chemical structure suggests it may share some biological properties with rasagiline or its known metabolites. A thorough understanding of the chemistry and pharmacology of rasagiline and its related compounds is critical for drug development, quality control, and ensuring therapeutic efficacy and safety. Further research is warranted to fully characterize the biological activity and potential significance of rac-cis-1-Deshydroxy Rasagiline.

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References

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- 1. go.drugbank.com [go.drugbank.com]
- 2. Buy Online CAS Number 1429220-15-4 TRC rac-cis-1-Deshydroxy Rasagiline | LGC Standards [Igcstandards.com]
- 3. rac-cis-1-Deshydroxy Rasagiline;1429220-15-4;C12H13NO;187.24; [rrkchem.com]
- 4. Rasagiline Wikipedia [en.wikipedia.org]
- 5. Rasagiline Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 6. | BioWorld [bioworld.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. asianpubs.org [asianpubs.org]
- 10. US20110155626A1 Process for preparation of rasagiline and salts thereof Google Patents [patents.google.com]
- 11. Identification and genotoxicity evaluation of two carbamate impurities in rasagiline RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolites of the anti-Parkinson drugs rasagiline (Agilect) and selegiline [rasagiline.com]
- 15. mdpi.com [mdpi.com]
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